N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide

Description

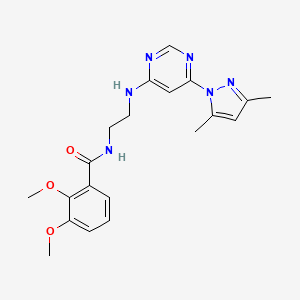

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide is a synthetic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group at the 6-position. The ethylamino linker connects this heterocyclic system to a 2,3-dimethoxybenzamide moiety.

Properties

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-13-10-14(2)26(25-13)18-11-17(23-12-24-18)21-8-9-22-20(27)15-6-5-7-16(28-3)19(15)29-4/h5-7,10-12H,8-9H2,1-4H3,(H,22,27)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIZXIJJFFANOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=C(C(=CC=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization. The pyrimidine ring is often prepared via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

The final step involves the coupling of the pyrazole and pyrimidine intermediates with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrimidine ring, a pyrazole moiety, and a dimethoxybenzamide group, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 360.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.37 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that compounds containing both pyrazole and pyrimidine rings exhibit significant anticancer activity. A study demonstrated that derivatives similar to this compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

The proposed mechanism involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and various kinases. For instance, the compound's structural analogs have shown to downregulate DHFR activity by reducing NADPH levels within cells, leading to destabilization of the enzyme . Additionally, the presence of the pyrazole group enhances the electrophilic character of the compound, allowing it to interact effectively with biological targets .

Case Studies

- Antitumor Activity in Preclinical Models

- Inhibition of RET Kinase

Research Findings

Recent studies have highlighted various biological activities associated with similar compounds:

Comparison with Similar Compounds

Pyrimidine vs. Pyridazine Derivatives

A closely related analog, N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide (CAS: 957499-96-6), replaces the pyrimidine core with pyridazine (a six-membered ring with nitrogen atoms at positions 1 and 2) . Key differences include:

- Solubility : The 4-ethoxybenzamide substituent in the pyridazine derivative offers moderate lipophilicity, whereas the 2,3-dimethoxy groups in the target compound enhance polarity and aqueous solubility.

Pyrazolo[3,4-d]pyrimidine Derivatives

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) features a fused pyrazolo-pyrimidine core. Notable distinctions include:

Substituent Effects

Benzamide Modifications

*Estimated based on structural analogs.

- Fluorine vs. Methoxy Groups : Fluorine substituents (e.g., in Example 53) enhance metabolic stability and membrane permeability but may reduce solubility. In contrast, methoxy groups balance polarity and solubility, making the target compound more suitable for oral administration .

Q & A

What are the recommended synthetic routes for N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of pyrimidine and pyrazole rings followed by coupling with ethylenediamine and benzamide derivatives. Key steps include:

- Step 1: Preparation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine via nucleophilic substitution under reflux conditions in ethanol or DMF .

- Step 2: Ethylenediamine linker introduction using carbodiimide-mediated coupling, optimizing pH and temperature to prevent side reactions .

- Step 3: Final benzamide formation via condensation with 2,3-dimethoxybenzoic acid derivatives, requiring anhydrous conditions and catalysts like HOBt/DCC .

Critical Parameters: Solvent polarity (e.g., DMF vs. THF), reaction time (monitored via TLC/HPLC), and purification via column chromatography or recrystallization .

Which analytical techniques are essential for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR (DMSO-d6 or CDCl3) to confirm regiochemistry of pyrazole and pyrimidine rings. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the ethylenediamine linker .

- Mass Spectrometry (HRMS): Electrospray ionization (ESI-MS) verifies molecular ion peaks and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor reaction progress .

How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- In Vitro Assays: Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to pyrimidine’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) at concentrations ranging from 1 nM–10 µM .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure, including positive controls (e.g., doxorubicin) .

- Dose-Response Curves: Generate IC50 values using nonlinear regression (GraphPad Prism) with triplicate measurements to ensure reproducibility .

How can statistical experimental design (DoE) optimize synthesis yields and reduce trial-and-error approaches?

Methodological Answer:

- Factorial Designs: Apply 2 factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2 design evaluates interactions between reflux time (6–12 hr), solvent (ethanol/DMF), and molar ratios (1:1–1:1.5) .

- Response Surface Methodology (RSM): Central Composite Design (CCD) models non-linear relationships, optimizing yield (%) and purity (%) as responses. Use software (Minitab, Design-Expert) for ANOVA analysis .

- Validation: Confirm optimal conditions with three independent replicates, achieving >85% yield and <5% impurities .

What strategies resolve contradictions in biological activity data across independent studies?

Methodological Answer:

- Meta-Analysis: Pool data from ≥3 studies to calculate weighted effect sizes (random-effects model) and assess heterogeneity (I² statistic) .

- Control Standardization: Re-evaluate assay conditions (e.g., cell passage number, serum batch) to identify confounding variables. Use NCI-60 cell lines for cross-study comparability .

- Mechanistic Follow-Up: Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate target binding affinity discrepancies .

How do computational methods predict reaction pathways and transition states for this compound’s synthesis?

Methodological Answer:

- Quantum Chemical Calculations: Use Gaussian 16 with DFT (B3LYP/6-31G*) to map energy profiles for key steps (e.g., pyrazole-pyrimidine coupling). Identify transition states via intrinsic reaction coordinate (IRC) analysis .

- Solvent Effects: Apply COSMO-RS to simulate solvent polarity impacts on activation energy, prioritizing DMF over THF for SNAr reactions .

- Machine Learning: Train models on existing reaction datasets (e.g., USPTO) to predict feasible conditions for novel intermediates .

What advanced methodologies integrate multi-omics data in pharmacological profiling?

Methodological Answer:

- Transcriptomics: RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways). Use edgeR for differential expression analysis and GSEA for pathway enrichment .

- Proteomics: LC-MS/MS with TMT labeling quantifies target protein expression changes (e.g., caspase-3 activation). Validate with Western blotting .

- Metabolomics: HRMAS-NMR tracks metabolic shifts (e.g., lactate/pyruvate ratios) in treated vs. control cells, analyzed via Chenomx NMR Suite .

How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time, adjusting parameters dynamically .

- Membrane Separation: Use nanofiltration (MWCO 300–500 Da) to purify intermediates, reducing solvent waste and improving yield consistency .

- Kinetic Modeling: Develop Arrhenius-based models to predict activation energy requirements across batch sizes, ensuring consistent reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.